molecular formula C12H15N3O3 B14836844 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide

5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide

Cat. No.: B14836844
M. Wt: 249.27 g/mol
InChI Key: BKYURAPCUDAONM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two dimethylamide groups at the 2 and 3 positions of the pyridine ring.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2,3-dicarboxylic acid with N,N-dimethylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the dimethylamide groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar compounds to 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide include other pyridine derivatives with different substituents at the 2 and 3 positions. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

5-cyclopropyloxy-3-N,3-N-dimethylpyridine-2,3-dicarboxamide

InChI

InChI=1S/C12H15N3O3/c1-15(2)12(17)9-5-8(18-7-3-4-7)6-14-10(9)11(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16)

InChI Key

BKYURAPCUDAONM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

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